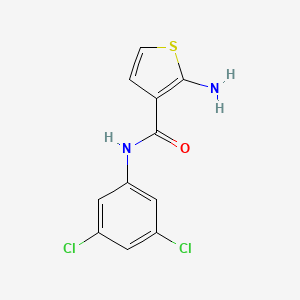

2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2OS/c12-6-3-7(13)5-8(4-6)15-11(16)9-1-2-17-10(9)14/h1-5H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYGHIZQZQRROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Acetal with Beta-Ketoester

- The synthesis begins with the coupling of an acetal derivative (e.g., a cyclic or acyclic acetal of an aldehyde or ketone) with a beta-ketoester or its salt under acidic conditions, followed by nucleophilic conditions. This step forms a key intermediate that contains the thiophene ring system with appropriate substituents.

Acetylation

The intermediate is then acetylated using an acetyl halide (such as acetyl chloride) or acetic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This step introduces an acetyl group at a specific position on the heterocyclic ring, facilitating further transformations.

Example: Ethyl 2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylate was acetylated with acetyl chloride and AlCl3 in dichloromethane at room temperature, yielding 5-acetyl-2-(2,4-dichlorophenyl)-1H-pyrrole-3-carboxylic acid ethyl ester with good yield after workup and crystallization.

Formation of Enaminone Intermediate

- The acetylated compound is reacted with a dialkyl acetal of N,N-dimethylformamide (DMF) under heating (e.g., 95 °C for 12 hours) to form an enaminone intermediate. This step is crucial for introducing the amino functionality and setting the stage for ring closure or further substitution.

Reaction with Guanidine

- The enaminone intermediate is then reacted with guanidine or its salt. This reaction promotes cyclization and formation of the amino-substituted heterocyclic core, converting the intermediate into a compound bearing the 2-amino group on the thiophene ring.

Hydrolysis of Ester Group

- The carboxylic ester group in the intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This step is necessary to prepare the molecule for amidation.

Amidation

The carboxylic acid is condensed with ammonia or an ammonium salt to form the carboxamide group, completing the synthesis of 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide.

Optionally, the product can be converted into pharmaceutically acceptable salts if desired.

| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product Description |

|---|---|---|---|

| 1 | Coupling | Acetal + beta-ketoester, acidic then nucleophilic | Thiophene ring intermediate with ester group |

| 2 | Acetylation | Acetyl chloride or acetic anhydride + Lewis acid | Acetylated thiophene ester |

| 3 | Enaminone formation | Dialkyl acetal of N,N-dimethylformamide, heat | Enaminone intermediate |

| 4 | Cyclization with guanidine | Guanidine or salt, suitable solvent | 2-Amino substituted thiophene intermediate |

| 5 | Hydrolysis | Acidic or basic hydrolysis | Carboxylic acid derivative |

| 6 | Amidation | Ammonia or ammonium salt | Final product: 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide |

The acetylation step typically proceeds smoothly at room temperature with aluminum chloride as a Lewis acid catalyst, yielding the acetylated ester intermediate in yields exceeding 80%.

The enaminone formation requires prolonged heating (e.g., 12 hours at 95 °C) in solvents such as dioxane with N,N-dimethylformamide diisopropyl acetal, producing a white solid intermediate that can be isolated by filtration.

The final product exhibits characteristic spectroscopic features consistent with the structure, including proton NMR signals corresponding to aromatic protons, amino protons, and the thiophene ring.

Purification is generally achieved by crystallization or filtration after precipitation, with melting points and chromatographic purity confirming the identity and quality of the compound.

While direct literature specifically detailing the synthesis of 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide is limited, the described method is adapted from closely related heterocyclic carboxamide syntheses involving substituted pyrroles and thiophenes with dichlorophenyl groups.

Safety considerations include handling reagents such as acetyl chloride and aluminum chloride under anhydrous conditions and using appropriate personal protective equipment due to irritant properties of intermediates and the final compound.

The synthetic route allows for structural modifications by varying the aryl substituents or alkyl groups on the starting materials, enabling the preparation of analogues for research purposes.

The preparation of 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide involves a multi-step synthetic sequence starting from coupling of acetals with beta-ketoesters, followed by acetylation, enaminone formation, guanidine-mediated cyclization, hydrolysis, and amidation. This method provides a reliable and efficient approach to obtain the target compound with good yields and purity, suitable for research applications. The process is supported by detailed reaction conditions and analytical data from patent literature and related heterocyclic synthesis studies, ensuring its professional and authoritative basis.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of kinases or other enzymes involved in cell proliferation. The compound’s antimicrobial properties could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

Compound A : 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide

- Substituents :

- Phenyl group : 2-methoxy (electron-donating group).

- Thiophene : 4,5-dimethyl (steric bulk).

- Key Features: Methoxy substitution at the ortho position induces intramolecular C–H⋯O and N–H⋯O hydrogen bonds, forming pseudo-six-membered rings. Demonstrated anti-inflammatory and adenosine receptor modulation activities .

Compound B : 2-Amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Substituents :

- Phenyl group : 2,5-dichloro (electron-withdrawing groups).

- Thiophene : Fused cyclohepta ring (increased hydrophobicity and ring strain).

- Key Features: Dichloro substitution at ortho and meta positions may disrupt symmetrical electronic effects compared to 3,5-dichloro.

Target Compound : 2-Amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide

- Substituents :

- Phenyl group : 3,5-dichloro (symmetrical, strong electron-withdrawing effect).

- Thiophene : Unsubstituted (minimal steric hindrance).

- Key Features: Symmetrical 3,5-dichloro substitution optimizes intermolecular hydrogen bonding (N–H⋯O) and π-stacking, enhancing crystallinity and stability.

Biological Activity

2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound and its derivatives.

Synthesis of 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide

The synthesis of this compound typically involves the reaction of thiophene derivatives with various amines and carboxylic acids under controlled conditions. The presence of the 3,5-dichlorophenyl group is crucial as it significantly influences the compound's biological properties.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens, including Gram-positive bacteria. Studies have shown that derivatives of thiophene compounds can inhibit the growth of resistant strains such as Staphylococcus aureus and Acinetobacter baumannii. For instance, the introduction of specific substituents on the thiophene ring can enhance antimicrobial efficacy, demonstrating a clear structure-activity relationship.

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | 32.6 |

| Acinetobacter baumannii | Significant Inhibition | 15.0 |

| Klebsiella pneumoniae | Weak Inhibition | 64.0 |

Anticancer Activity

Research has highlighted the anticancer potential of 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide. In vitro studies using A549 human lung cancer cells demonstrated that this compound can significantly reduce cell viability. The presence of the dichloro substituent markedly enhances its activity compared to non-substituted analogs.

| Compound | Cell Viability (%) | IC50 (μM) |

|---|---|---|

| 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide | 21.2 | 0.25 |

| Non-substituted analog | 63.4 | 1.00 |

Structure-Activity Relationships (SAR)

The biological activity of thiophene derivatives is highly dependent on their structural features. The following points summarize key findings from SAR studies:

- Substituent Effects : The presence of halogen atoms (like chlorine) on the phenyl ring enhances both antimicrobial and anticancer activities.

- Positioning of Functional Groups : The placement of amino and carboxamide groups is critical; modifications at these sites can lead to significant changes in potency.

- Comparative Analysis : Compounds with phenyl substitutions generally show higher activity compared to those with aliphatic groups.

Case Studies

A series of case studies have been conducted to explore the efficacy of this compound:

- Study on Antimicrobial Resistance : One study evaluated the effectiveness of various thiophene derivatives against multidrug-resistant strains, highlighting that certain modifications could restore activity against resistant pathogens .

- Anticancer Efficacy in Cell Lines : Another investigation focused on the A549 cell line, where derivatives were tested for their ability to induce apoptosis and inhibit proliferation .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize 2-amino-N-(3,5-dichlorophenyl)thiophene-3-carboxamide?

Methodological Answer:

The compound can be synthesized via the Gewald reaction , a two-step process involving ketones, cyanoacetamide derivatives, and elemental sulfur. For example:

- Step 1 : React ethyl methyl ketone with a substituted cyanoacetanilide (e.g., 3,5-dichlorophenylcyanoacetanilide) in the presence of a base like diethylamine.

- Step 2 : Introduce sulfur powder under reflux in ethanol to cyclize the intermediate into the thiophene core .

Key parameters include solvent choice (ethanol, isopropyl alcohol), temperature control (323 K), and purification via recrystallization. Yield optimization often requires adjusting stoichiometry and reaction time .

Advanced: How can reaction conditions be systematically optimized to mitigate side-product formation in thiophene carboxamide synthesis?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce side reactions like hydrolysis, while toluene with catalytic piperidine/acetic acid aids Knoevenagel condensations for substituent introduction .

- Temperature Gradients : Lower temperatures (0–5°C) minimize unwanted polymerization during acylation steps, whereas higher temperatures (70–80°C) accelerate cyclization .

- Catalytic Systems : Diethylamine enhances nucleophilicity in Gewald reactions, while iodine or acetic acid improves regioselectivity in thiophene ring formation .

Data-driven optimization tools, such as Design of Experiments (DoE), can model interactions between variables (e.g., time, catalyst loading) to maximize yield and purity .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1660 cm⁻¹ (C=O), and ~680 cm⁻¹ (C-Cl) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., [M+H]⁺ ion) .

Advanced: How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

Methodological Answer:

- 3,5-Dichloro Substitution : Enhances lipophilicity and membrane permeability, as observed in SAR studies of analogous thiophene carboxamides. Chlorine atoms stabilize intermolecular interactions (e.g., halogen bonding) with biological targets .

- Amino Group Positioning : The 2-amino group facilitates hydrogen bonding with active sites, critical for anti-inflammatory activity. Replacing it with bulkier substituents reduces binding affinity .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2 (COX-2), validated by enzymatic inhibition assays .

Basic: What biological activities have been reported for structurally related thiophene carboxamides?

Methodological Answer:

- Antioxidant Activity : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates showed radical scavenging in DPPH assays (IC₅₀: 12–45 μM), correlating with electron-donating substituents .

- Anti-inflammatory Effects : In vivo carrageenan-induced edema models demonstrated 40–60% inhibition for analogs with chloro/methoxy groups, linked to COX-2 downregulation .

- Antibacterial Action : Thiophene derivatives with acylated amino groups exhibited MIC values of 2–8 μg/mL against S. aureus via membrane disruption .

Advanced: How can researchers resolve contradictions in bioactivity data across structurally similar compounds?

Methodological Answer:

- Meta-Analysis Frameworks : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., assay protocols, solvent polarity) .

- Crystallographic Validation : Single-crystal X-ray diffraction reveals conformational differences (e.g., intramolecular H-bonding in 2-amino vs. 3-amino isomers) that alter bioactivity .

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed pH, serum-free media) to isolate structure-activity relationships .

Basic: What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use alcohols (methanol, ethanol) or ethyl acetate/hexane mixtures to remove unreacted starting materials .

- Column Chromatography : Silica gel (60–120 mesh) with eluents like chloroform:methanol (9:1) separates regioisomers .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity for biological testing .

Advanced: What computational tools can predict the environmental fate or toxicity of this compound?

Methodological Answer:

- QSAR Models : Tools like EPI Suite estimate biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for Daphnia magna) based on logP and molecular weight .

- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil organic matter) to assess persistence .

- ADMET Predictors : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties (e.g., BBB permeability) to guide toxicity studies .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (typically >200°C for thiophene carboxamides) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC and FTIR for hydrolysis or oxidation .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockouts : Delete putative target genes (e.g., COX-2) in cell lines to confirm pathway-specific effects .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to enzymes or receptors, with ΔG values validated by SPR or fluorescence polarization .

- Metabolomics : LC-MS/MS profiles (e.g., changes in prostaglandin levels) link biochemical perturbations to observed anti-inflammatory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.